molecular formula C8H16O2 B8696079 2-Methylpentan-3-yl acetate CAS No. 35897-16-6

2-Methylpentan-3-yl acetate

Cat. No.: B8696079
CAS No.: 35897-16-6
M. Wt: 144.21 g/mol
InChI Key: GLESBSXIWORDRL-UHFFFAOYSA-N
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Description

2-Methylpentan-3-yl acetate is a natural product found in Nicotiana tabacum with data available.

Properties

CAS No.

35897-16-6

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-methylpentan-3-yl acetate

InChI

InChI=1S/C8H16O2/c1-5-8(6(2)3)10-7(4)9/h6,8H,5H2,1-4H3

InChI Key

GLESBSXIWORDRL-UHFFFAOYSA-N

SMILES

CCC(C(C)C)OC(=O)C

Canonical SMILES

CCC(C(C)C)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A vial was charged with aminoalcohol A (0.0057 g, 0.024 mmol). To the vial was added 1.52 mL of a stock solution containing freshly distilled isobutyraldehyde (0.22 g), chlorobenzene internal standard (0.22 g), 1 M diethylzinc in hexane (6.0 mL), and toluene (3.0 mL). After 48 h acetic anhydride (0.200 mL) was added. After an additional 72 h a sample of the solution was analyzed by gas chromatography at 70° C. on a Cyclodex B stationary phase. The product 3-acetoxy-2-methylpentane was formed in 92% yield and 98% enantiomeric excess. The identity and yield of the product was established by comparison with an authentic sample prepared by treatment of racemic 2-methyl-3-pentanol with acetic anhydride.
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0 (± 1) mol
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reactant
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[Compound]
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stock solution
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1.52 mL
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reactant
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0.22 g
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reactant
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0 (± 1) mol
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6 mL
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solvent
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3 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Three
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0.2 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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